molecular formula C10H17N2O4- B12357986 1,2-Piperazinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)-

1,2-Piperazinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)-

Cat. No.: B12357986
M. Wt: 229.25 g/mol
InChI Key: MPOFEHGMWPHBSF-ZETCQYMHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Piperazinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- is a chemical compound with the molecular formula C10H17N2O4 and a molecular weight of 229.2530 . This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Piperazinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

1,2-Piperazinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Piperazinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- is widely used in scientific research, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1,2-Piperazinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Piperazinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- is unique due to its specific stereochemistry and the presence of the tert-butyl ester group. This structural feature imparts distinct reactivity and stability, making it valuable in various synthetic applications .

Properties

Molecular Formula

C10H17N2O4-

Molecular Weight

229.25 g/mol

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-6-7(12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)/p-1/t7-/m0/s1

InChI Key

MPOFEHGMWPHBSF-ZETCQYMHSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@H]1C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C(=O)[O-]

Origin of Product

United States

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